Ethyl 2-(bromomethyl)benzoate
Overview
Description
Ethyl 2-(bromomethyl)benzoate is a chemical compound with the molecular formula C10H11BrO2 . It has an average mass of 243.097 Da and a monoisotopic mass of 241.994232 Da .
Synthesis Analysis
The synthesis of Ethyl 2-(bromomethyl)benzoate involves several steps . The process starts with the reaction of ethyl 2-toluate with N-Bromosuccinimide and dibenzoyl peroxide in carbon tetrachloride at 0°C . The mixture is then heated at reflux for 3.5 hours under nitrogen .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(bromomethyl)benzoate consists of a benzene ring attached to a bromomethyl group and an ethyl ester group . The bromomethyl group is attached to the benzene ring at the 2-position, and the ethyl ester group is attached to the benzene ring at the 1-position .
Chemical Reactions Analysis
Ethyl 2-(bromomethyl)benzoate can undergo various chemical reactions. For instance, it can participate in free radical bromination and nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
Ethyl 2-(bromomethyl)benzoate is a solid compound . It has a molecular weight of 243.10 . The SMILES string representation of this compound is CCOC(=O)c1ccc(CBr)cc1
.
Scientific Research Applications
Synthesis of Heterocyclic Compounds : Xu et al. (2002) demonstrated that heterocyclic ketene aminals reacted with ethyl 2-(bromomethyl)benzoate to produce C-benzylated products, which underwent intramolecular cyclocondensation to form e-lactam fused heterocyclic compounds. This study highlights the compound's utility in synthesizing novel heterocyclic structures (Xu, Jie, Wang, & Huang, 2002).
Monoamine Oxidase Inhibitors : Misra et al. (1980) synthesized ethyl 2-substituted styryl-6-bromo-4-oxoquinazoline-3-(4-benzoates) by condensing bromoacetanthranil with ethyl-4-aminobenzoates. These esters were converted to corresponding hydrazides to study their monoamine oxidase inhibitory and anticonvulsant properties (Misra, Dwivedi, & Parmar, 1980).
Protective Agent in Synthesis : Watanabe and Nakamura (1997) used a similar compound, 2-[(2-Arylmethyloxy)ethyl]benzoates, for alcohol protection, demonstrating its utility in complex organic syntheses. They explored an efficient deprotection procedure using a palladium(0) catalyst (Watanabe & Nakamura, 1997).
Biological Studies : Ishiguro et al. (2003) studied a derivative, Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, as an anti-juvenile hormone agent in biological organisms like silkworms, indicating the compound's relevance in entomological research (Ishiguro, Fujita, Kim, Shiotsuki, & Kuwano, 2003).
Chemical Probes in Biological Applications : Zheng et al. (2016) developed a turn-on fluorescent probe for H2S detection using a derivative of 4-(bromomethyl)benzoate. This probe exhibited high sensitivity and selectivity for H2S, indicating its potential for biological imaging applications (Zheng, Niu, Chen, Wu, Tung, & Yang, 2016).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(bromomethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEWTAHSEKSPPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452673 | |
Record name | Ethyl 2-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(bromomethyl)benzoate | |
CAS RN |
7115-91-5 | |
Record name | Benzoic acid, 2-(bromomethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7115-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-(bromomethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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